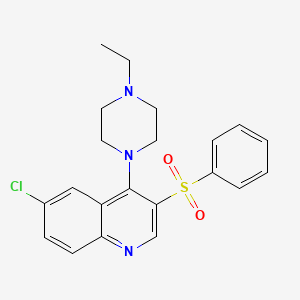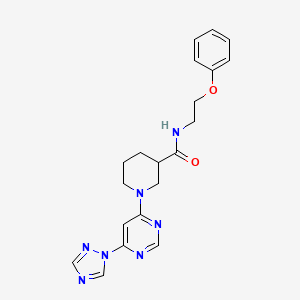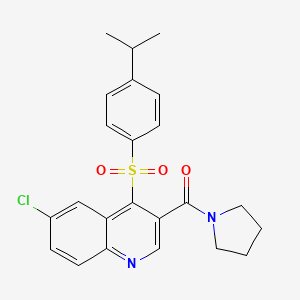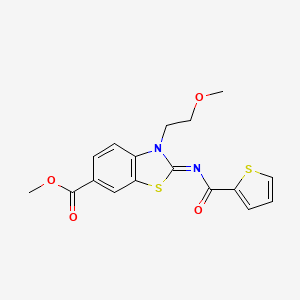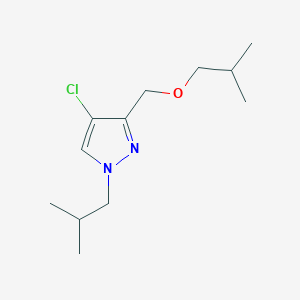
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound that is used in scientific research. It is also known as IBMP, and its chemical formula is C11H19ClN2O. IBMP is a pyrazole derivative that has been found to have interesting biological properties, making it a useful tool for researchers in various fields.
作用機序
The mechanism of action of IBMP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. IBMP has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate anxiety and mood. IBMP has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
IBMP has been found to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, anti-inflammatory effects, and anti-tumor effects. In animal studies, IBMP has been found to reduce anxiety and depression-like behaviors, as well as to reduce inflammation and inhibit tumor growth. IBMP has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One advantage of using IBMP in lab experiments is its ability to modulate neurotransmitter systems in the brain, making it a useful tool for studying the central nervous system. IBMP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using IBMP is its relatively low potency compared to other compounds used in similar studies. Additionally, IBMP has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on IBMP. One area of interest is the development of more potent derivatives of IBMP that may have greater efficacy in treating anxiety, depression, inflammation, and cancer. Another area of interest is the study of the long-term effects of IBMP on the central nervous system, as well as its safety and efficacy in human clinical trials. Overall, IBMP is a promising compound with a variety of potential applications in scientific research.
合成法
The synthesis of IBMP involves the reaction of 4-chloro-3-formylpyrazole with isobutyl methacrylate in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield IBMP. This synthesis method has been optimized to produce high yields of pure IBMP, making it a cost-effective and reliable method for obtaining the compound.
科学的研究の応用
IBMP has been used in a variety of scientific research applications, including studies on the central nervous system, inflammation, and cancer. In the central nervous system, IBMP has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Inflammation studies have shown that IBMP can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis. In cancer research, IBMP has been found to have anti-tumor effects, making it a potential treatment for various types of cancer.
特性
IUPAC Name |
4-chloro-3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-9(2)5-15-6-11(13)12(14-15)8-16-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQQDOHYXYVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

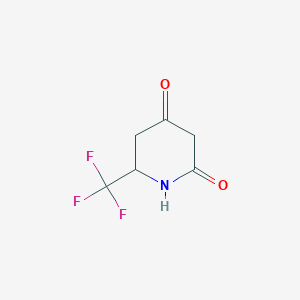
![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)
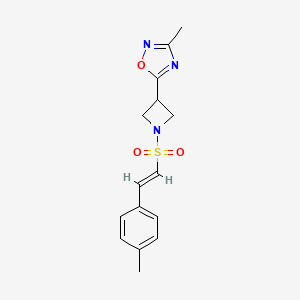

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)
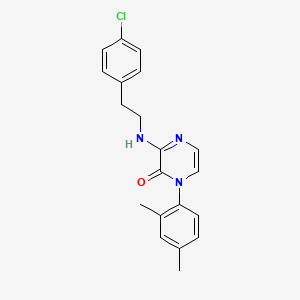
![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)
